molecular formula C11H11NO B156204 8-Methoxy-3-methylquinoline CAS No. 112955-06-3

8-Methoxy-3-methylquinoline

Cat. No. B156204
M. Wt: 173.21 g/mol
InChI Key: HKEAUNIJRGMLRM-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The structure of 8-methoxy-3-methylquinoline includes a quinoline core with a methoxy group at the 8-position and a methyl group at the 3-position. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 8-methoxy-3-methylquinoline and its derivatives can be achieved through various methods. One approach involves the rhodium(III)-catalyzed cross-coupling reaction of 8-methylquinolines with allylic alcohols in water, leading to the synthesis of γ-quinolinyl carbonyl compounds . Another method includes the use of aryloxazolines as key intermediates, which undergo nucleophilic displacement followed by electrophilic substitution to yield properly substituted benzene intermediates necessary for conversion to tetrahydroisoquinolines . Additionally, the synthesis of a primaquine metabolite, which is a derivative of 8-methoxyquinoline, has been reported .

Molecular Structure Analysis

The molecular structure of 8-methoxy-3-methylquinoline is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The methoxy and methyl substituents influence the electronic and steric properties of the molecule, which can affect its reactivity and interaction with biological targets or other chemical entities.

Chemical Reactions Analysis

8-Methoxyquinoline derivatives participate in various chemical reactions. For instance, the reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, yielding products such as distannoxanes, 8-methoxyquinolinium chloride, and organostannate salts . The reactivity of these compounds is influenced by the substituents on the quinoline ring and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxy-3-methylquinoline derivatives are determined by their molecular structure. The presence of the methoxy group can increase the electron density on the quinoline ring, potentially affecting its hydrogen bonding capabilities, solubility, and overall reactivity. The methyl group can introduce steric hindrance, influencing the molecule's conformation and its interactions with other molecules. These properties are crucial for the compound's applications in coordination chemistry, as seen with 8-hydroxyquinoline derivatives , and for its potential pharmacological activities, as suggested by the synthesis of dopamine antagonists .

Scientific Research Applications

DNA Repair Inhibition

8-Methoxy-3-methylquinoline has been studied for its role in inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in the repair of drug- and radiation-induced DNA damage. Studies suggest that compounds like 8-methoxy-3-methylquinoline can potentiate the cytotoxicity of certain cancer treatments, thereby enhancing their efficacy (Griffin et al., 1998).

Antileishmanial Activity

Research has identified that derivatives of 8-methoxy-3-methylquinoline, such as lepidines, exhibit significant activity against Leishmania donovani, a parasite responsible for the disease leishmaniasis. These compounds have shown to be more effective than standard treatments in animal models (Kinnamon et al., 1978).

Spectroscopy and Computational Studies

8-Methoxy-3-methylquinoline has been a subject of spectroscopic and computational studies. These studies involve the synthesis and analysis of crystalline compounds related to 8-methoxy-3-methylquinoline, providing insights into their structure and properties, which are crucial for developing new medicinal compounds (Małecki et al., 2010).

Organorhodium Complexes

The compound has been used in the synthesis of organorhodium(III) complexes. These complexes have potential applications in catalysis and material science, demonstrating the versatility of 8-methoxy-3-methylquinoline in inorganic chemistry (Nonoyama, 1974).

Cancer Treatment

In cancer research, 8-methoxy-3-methylquinoline derivatives have been investigated for their potential to induce autophagic cell death in liver cancer cells. These compounds target specific cellular mechanisms, offering a new approach to cancer therapy (Li et al., 2021).

Quantum Entanglement in Cancer Diagnosis

A novel application of 8-Methoxy-3-methylquinoline is in the study of quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This research represents an intersection of quantum physics and medical science, potentially opening new frontiers in cancer diagnosis (Alireza et al., 2019).

properties

IUPAC Name

8-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEAUNIJRGMLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-methylquinoline

Synthesis routes and methods

Procedure details

94 ml of concentrated sulfuric acid and 70 ml of water are placed in a 1 l triple-necked flask equipped with a mechanical stirrer. The mixture is cooled to 0° C. with an ice bath and the dropwise addition is carried out of 45 g (366 mmol) of ortho-anisidine, followed by 0.54 g of sodium iodide. The mixture is then heated with an oil bath to 115° C. and 50 ml (604 mmol) of methacrolein are added using a syringe driver at the rate of 25 ml/h. Heating is continued for 1 h after the addition. The mixture is cooled to ambient temperature and then thrown onto a mixture of ice and of sodium carbonate. Extraction is carried out with dichloromethane. The organic phases are combined, dried over magnesium sulfate, filtered and evaporated under vacuum. The residue is purified by silica gel chromatography (eluent: dichloromethane/methanol 98/2) to provide 18.7 g of 3-methyl-8-methoxyquinoline. (Yield: 29.5%)
Quantity
94 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.54 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DE Beattie, R Crossley, ACW Curran… - Journal of Medicinal …, 1977 - ACS Publications
… Tetrahydro-8-methoxy-3-methylquinoline-8-(Nmethyl)thiocarboxamide (28). A stirred solution of 3 (19 g, 0.1 mol) in CH2C12 (100 mL) was treated dropwise with a solution of m-…
Number of citations: 42 pubs.acs.org
K Takeda, T Terauchi, M Hashizume, K Shikata… - Bioorganic & medicinal …, 2012 - Elsevier
… First, 2-chloro-8-methoxy-3-methylquinoline 25 was synthesized by the method reported by Meth-Cohn et al. starting with amide 24. Nitration of 25 and the subsequent Suzuki–Miyaura …
Number of citations: 9 www.sciencedirect.com
CK Chan, CY Lai, CC Wang - Catalysts, 2021 - mdpi.com
Herein, we report a facile synthetic methodology for the preparation of 2,3-dialkylquinolines from anilines and propionaldehydes. This cyclization involved environmentally friendly …
Number of citations: 1 www.mdpi.com
SH Park, VS Wang, J Radoicic, AA De Angelis… - Journal of biomolecular …, 2015 - Springer
… The synthesis of the first intermediate, 8-methoxy-3-methylquinoline, was carried out according to Patent DE 3719014 C2, and all silica flash column chromatography solvent systems …
Number of citations: 31 link.springer.com
F Gelin, RP Thummel - The Journal of Organic Chemistry, 1992 - ACS Publications
… 2-Ferrocenyl-8-methoxy-3-methylquinoline (3f). The procedure described above for 3a was followed using 0.110 g (0.45 mmol) of propionylferrocene13 (3b) and 0.070 g (0.46 mmol) of …
Number of citations: 49 pubs.acs.org
E Ziegler, G Haberhauer - 2009 - Wiley Online Library
A straightforward synthesis of a C 3 ‐symmetric imidazole‐containing macrocyclic peptide with three hydroxyquinoline side arms is presented. Complex formation with various metal …
VS Wang - 2015 - search.proquest.com
Hepatitis C virus (HCV) proteins are targets for potential pharmaceutical drugs since there are currently no vaccines against the virus, and drug treatments are expensive and prone to …
Number of citations: 3 search.proquest.com
J Radoicic - 2018 - escholarship.org
Approximately 30% of the proteins expressed from the human genome correspond to membrane proteins. They perform a wide variety of cellular functions and are very attractive drug …
Number of citations: 2 escholarship.org
DG Mata - 2012 - search.proquest.com
Rational design is a powerful tool that can be used to understand the function of a protein, enhance a desired function, or engineer novel functionalities entirely. To this end, we have …
Number of citations: 1 search.proquest.com
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa

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